Pyridinium, 4-(4-fluorophenyl)-1-methyl-
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Overview
Description
Pyridinium, 4-(4-fluorophenyl)-1-methyl- is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with a 4-fluorophenyl group and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-(4-fluorophenyl)-1-methyl- typically involves the quaternization of 4-(4-fluorophenyl)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(4-fluorophenyl)pyridine in acetonitrile.
- Add methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of pyridinium, 4-(4-fluorophenyl)-1-methyl- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(4-fluorophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Pyridinium, 4-(4-fluorophenyl)-1-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of pyridinium, 4-(4-fluorophenyl)-1-methyl- involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-phenyl-1-methyl-
- Pyridinium, 4-(4-chlorophenyl)-1-methyl-
- Pyridinium, 4-(4-bromophenyl)-1-methyl-
Uniqueness
Pyridinium, 4-(4-fluorophenyl)-1-methyl- is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity and biological activity. Compared to its analogs, the fluorinated compound may exhibit enhanced stability, increased lipophilicity, and improved biological activity.
Properties
CAS No. |
109777-64-2 |
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Molecular Formula |
C12H11FN+ |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C12H11FN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-9H,1H3/q+1 |
InChI Key |
KIQHQCLNLPKANC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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